Epptb

Übersicht

Beschreibung

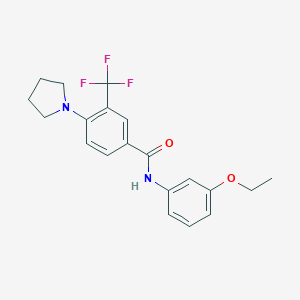

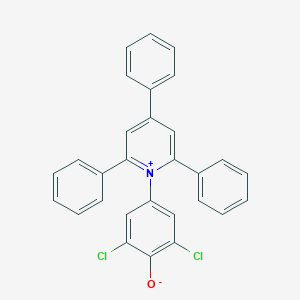

EPPTB (CAS 1110781-88-8), also known as RO-5212773, is a drug developed by Hoffmann-La Roche . It acts as a potent and selective inverse agonist of trace amine-associated receptor 1 (TAAR1), with no significant activity at other targets . It is a trace amine 1 (TA1) receptor antagonist and also displays inverse agonism .

Molecular Structure Analysis

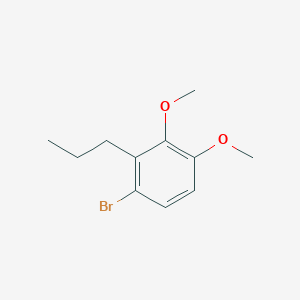

The molecular structure of EPPTB is C20H21F3N2O2 . The lack of a high-resolution structure of TAAR1 hinders the understanding of why there is a low potency of EPPTB when it interacts with hTAAR1 .Chemical Reactions Analysis

EPPTB selectively inhibits β-phenylethylamine-induced cAMP production in HEK293 cells expressing mouse TAAR1 over human or rat TAAR1 . It blocks the TA1 receptor-mediated activation of an inwardly rectifying K+ current .Physical And Chemical Properties Analysis

EPPTB has a molecular weight of 378.39 . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . It is stored at +4°C .Wissenschaftliche Forschungsanwendungen

Epidemiology and Prevalence

Tuberculous pleurisy (TP) is a common clinical pleural disease and a frequent manifestation of extrapulmonary tuberculosis (EPTB). It accounts for approximately 50.15% of all EPTB cases . Understanding its prevalence and risk factors is crucial for effective management.

Host–Pathogen Interplay

Dual transcriptomics studies have gained prominence in EPTB research. By analyzing both host and Mycobacterium tuberculosis transcripts, researchers uncover comprehensive transcriptomic signatures and host–pathogen interactions .

Wirkmechanismus

Target of Action

EPPTB, also known as RO-5212773, is a drug developed by Hoffmann-La Roche . It acts as a potent and selective inverse agonist of the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G-protein coupled receptor expressed in the monoaminergic regions of the brain .

Mode of Action

EPPTB interacts with TAAR1 by blocking the receptor’s activation . This interaction results in an increase in the firing frequency of dopamine neurons in the ventral tegmental area . It also increases dopamine potency at the D2 receptor . Furthermore, EPPTB displays inverse agonism, reducing basal cAMP levels in vitro .

Biochemical Pathways

The primary biochemical pathway affected by EPPTB is the dopaminergic signaling pathway in the limbic system . By acting as an inverse agonist of TAAR1, EPPTB influences the regulation of this pathway . The blockage of TAAR1-mediated activation of an inwardly rectifying K+ current leads to an increase in the firing frequency of dopamine neurons .

Result of Action

The action of EPPTB results in increased dopaminergic signaling. This is achieved by increasing the firing frequency of dopamine neurons and enhancing the potency of dopamine at the D2 receptor . These molecular and cellular effects contribute to the overall pharmacological activity of EPPTB.

Safety and Hazards

Zukünftige Richtungen

While EPPTB has high affinity for the mouse TAAR1, it has much lower affinity for rat and human TAAR1, which limits its use in research . Improving the stability of the pyrrolidinyl group might enhance the binding affinity of EPPTB to hTAAR1 . These results could assist in the further development of a selective antagonist of the hTAAR1 receptor .

Eigenschaften

IUPAC Name |

N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFVWQCQUXXLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030324 | |

| Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epptb | |

CAS RN |

1110781-88-8 | |

| Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)

![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)